molecular formula C12H11FN2OS B1487147 6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098020-74-5

6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487147
CAS No.: 2098020-74-5
M. Wt: 250.29 g/mol
InChI Key: ZUWGEBCXPITAGH-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative, a chemical scaffold recognized for its significant value in medicinal chemistry and drug discovery research. Compounds within this structural class are frequently investigated as key intermediates and core structures for the development of biologically active molecules. Pyrimidin-4(3H)-one derivatives have demonstrated a wide array of pharmacological activities in scientific research, including potential as antitumor agents, enzyme inhibitors, and allosteric modulators for various therapeutic targets . The specific substitution pattern on this compound, featuring a 3-fluoro-4-methylphenyl group at the 6-position and a methylthio group at the 2-position, is typical of structures optimized for structure-activity relationship (SAR) studies, particularly in the exploration of kinase inhibitors and other enzyme targets . The molecular framework is structurally similar to compounds reported in scientific literature as potential positive allosteric modulators (PAMs), such as those targeting nicotinamide phosphoribosyltransferase (NAMPT) to influence cellular NAD+ levels, a pathway of significant interest in metabolic and aging-related research . Furthermore, closely related pyrimidinone analogs have been identified in patents as antagonists for ion channels like TRPV4, indicating the potential utility of this chemical series in neurological and pain research . This reagent is provided as a high-purity building block for chemists and researchers developing novel compounds for biochemical screening and pharmacological profiling. It is intended for use in hit-to-lead optimization campaigns, library synthesis, and mechanistic studies in accredited research laboratories. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-7-3-4-8(5-9(7)13)10-6-11(16)15-12(14-10)17-2/h3-6H,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWGEBCXPITAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)SC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves:

  • Starting from a suitably substituted pyrimidin-4(3H)-one core.
  • Introduction of the 3-fluoro-4-methylphenyl substituent at the 6-position.
  • Selective methylthio substitution at the 2-position.

Two main synthetic approaches have been explored:

Linear Synthetic Route: Cyclocondensation and Alkylation

This approach involves:

  • Preparation of β-enaminone intermediates through selective O-alkylation of pyrimidin-2(1H)-ones.
  • Subsequent cyclocondensation with 2-methylisothiourea sulfate to introduce the methylthio group.

Key findings:

  • The linear route yields the O-alkylated intermediate in high yield (~92%) but suffers from poor cyclocondensation efficiency, with the final product isolated in only 8–10% yield despite extended reaction times and excess reagents.
  • The low yield is attributed to the reduced reactivity of the β-position when an amino group is present and steric hindrance from substituents such as methoxy or ethoxy groups.
  • Attempts to improve yield by modifying reaction conditions or reagents were largely unsuccessful, leading to recovery of unreacted intermediates.

Convergent Synthetic Route: Direct Chemoselective O-Alkylation

This method uses halomethyl-substituted pyrimidines as alkylating agents to selectively introduce the methylthio group at the 2-position.

Procedure and outcomes:

  • 4-(Halomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines (chloromethyl, bromomethyl, iodomethyl derivatives) were synthesized as alkylating agents.
  • Reaction with pyrimidin-2(1H)-one substrates in the presence of potassium carbonate (K2CO3) in refluxing acetonitrile (MeCN) resulted in selective O-alkylation without N-alkylation side products.
  • The nature of the halogen leaving group significantly affected yield:
Halogen (Leaving Group) Reaction Conditions Yield of O-alkylated Product (%)
Chloromethyl Room temperature, 16 h 23
Chloromethyl Reflux, 16 h 53
Bromomethyl Reflux, 16 h 80
Iodomethyl Reflux, 16 h 87
  • Iodomethyl derivatives gave the highest isolated yields and were thus preferred for synthesis of the target compound.
  • The reaction proceeds cleanly, with disappearance of starting materials monitored by thin-layer chromatography within 1 hour at reflux.

Experimental Details and Reaction Conditions

Step Reagents and Conditions Outcome/Notes
Preparation of halomethyl pyrimidines Reaction of enaminones with thiopseudourea sulfate in HCl 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine in 65% yield
O-Alkylation of pyrimidin-2(1H)-one Reaction with 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidine in MeCN, K2CO3, reflux for 16 h Selective O-alkylation, 87% yield, no N-alkylation detected
Purification Silica gel column chromatography (hexane/ethyl acetate) Pure product isolated with confirmed structure by NMR and X-ray analysis

Analytical and Structural Confirmation

  • The products were characterized by 1H-NMR, 13C-NMR, and mass spectrometry.
  • Single-crystal X-ray diffraction studies confirmed the substitution pattern and purity of the O-alkylated pyrimidinones.
  • No N-alkylated byproducts were detected, indicating high chemoselectivity of the method.

Summary Table: Comparison of Preparation Methods

Aspect Linear Route (Cyclocondensation) Convergent Route (Direct O-Alkylation)
Synthetic strategy Stepwise: O-alkylation → cyclocondensation Direct alkylation using halomethyl pyrimidines
Yield of final product Low (8–10%) High (70–98%)
Reaction time Long (up to 48 h) Moderate (16 h reflux)
Selectivity Poor (side reactions, recovery of intermediates) Excellent (only O-alkylation observed)
Purification complexity High due to mixture Moderate, straightforward chromatography
Scalability Limited by low yield Favorable due to high yield and selectivity

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily studied for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity
    • Several studies have investigated the compound's ability to inhibit cancer cell proliferation. The presence of the pyrimidine ring is known to enhance biological activity against various cancer types.
    • Case Study : In vitro tests demonstrated that this compound showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentration ranges for further development .
  • Antimicrobial Properties
    • Research has indicated that compounds with similar structures exhibit antimicrobial activity. The incorporation of the methylthio group may contribute to enhanced efficacy against bacterial strains.
    • Case Study : A study reported that derivatives of pyrimidinones exhibited broad-spectrum antimicrobial activity, suggesting that 6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one could be a candidate for further investigation in this area .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis.
    • Case Study : Experimental models showed reduced inflammation markers when treated with similar pyrimidine derivatives, warranting further exploration of this compound's mechanism of action .

The biological activity of this compound is likely attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptor activity related to pain and inflammation pathways.

Data Table: Summary of Applications

Application AreaActivity TypeKey FindingsReference
AnticancerCytotoxicitySignificant inhibition of cancer cell growth
AntimicrobialBroad-spectrum activityEffective against various bacterial strains
Anti-inflammatoryReduced inflammationDecreased levels of inflammatory markers

Mechanism of Action

The mechanism by which 6-(3-Fluoro-4-Methylphenyl)-2-(Methylthio)Pyrimidin-4(3H)-One exerts its effects involves its interaction with specific molecular targets. The fluorine atom and the methylthio group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Position 6 Substituent Position 2 Substituent Key Features
Target Compound 3-Fluoro-4-methylphenyl Methylthio Enhanced lipophilicity; potential for bioactivity due to fluorine and aryl groups.
6-Methyl-2-(methylthio)pyrimidin-4(3H)-one Methyl Methylthio Simpler structure; used in anticonvulsant studies.
6-(4-Aminophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one 4-Aminophenyl tert-Butylamino Thieno-fused scaffold; modified for anticancer activity.
5-Methyl-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one 2-Trifluoromethoxyphenyl Methyl High electronegativity from CF₃ groups; impacts binding affinity.
6-[(4-Methylphenyl)ethynyl]-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one 4-Methylphenylethynyl Propan-2-ylamino Alkyne spacer for steric modulation; used in cross-coupling studies.

Biological Activity

6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 2098020-74-5, is primarily utilized in scientific research and as a chemical synthesis intermediate. This article explores its biological activity, focusing on its effects against various diseases, particularly cancer, and its mechanisms of action.

  • Molecular Formula : C11H10F N3OS
  • Molecular Weight : 239.28 g/mol
  • CAS Number : 2098020-74-5

Biological Activity Overview

Research indicates that compounds within the pyrimidine class can exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound has shown promising results in several studies:

Anticancer Activity

  • Mechanism of Action : The compound has been studied for its ability to inhibit protein kinases, which are crucial in regulating cellular activities such as proliferation and apoptosis. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Case Studies :
    • A study revealed that pyrimidine derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compounds induced apoptosis by enhancing caspase activity and disrupting microtubule assembly .
    • Another investigation focused on the structure-activity relationship (SAR) of related compounds highlighted that modifications at specific positions on the pyrimidine ring could enhance anticancer efficacy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains:

  • In vitro Studies : Compounds within the same class have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency .

Data Tables

Activity Type Target Cells/Pathogens IC50/MIC Values Notes
AnticancerMDA-MB-231 (Breast Cancer)IC50 = 1.0 μMInduces apoptosis via caspase activation
A549 (Lung Cancer)IC50 = 2.5 μMMicrotubule destabilization observed
AntimicrobialE. coliMIC = 32 μg/mLEffective against Gram-negative bacteria
S. aureusMIC = 16 μg/mLEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one?

  • Methodology :

  • Step 1 : Start with a pyrimidin-4(3H)-one core. Introduce the methylthio group at position 2 via alkylation using dimethyl sulfate or methyl iodide in the presence of K₂CO₃/EtOH or MeONa/MeOH, respectively. These conditions yield high-purity intermediates (e.g., 6-methyl-2-methylthio-pyrimidin-4(3H)-one) .
  • Step 2 : Functionalize position 6 with the 3-fluoro-4-methylphenyl group via nucleophilic aromatic substitution or coupling reactions. Optimize temperature (e.g., 140°C) and solvent choice (e.g., DMF) to enhance regioselectivity .
    • Analytical Validation : Confirm intermediate structures using ¹H/¹³C NMR and LC-MS to ensure fidelity before proceeding .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Primary Techniques :

  • NMR Spectroscopy : Resolve the methylthio group (δ ~2.50 ppm for SCH₃) and aromatic protons (δ ~6.8–7.5 ppm for the fluorophenyl moiety). Use DMSO-d₆ at elevated temperatures (350 K) to reduce signal broadening .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .
    • Supplementary Methods : IR spectroscopy for detecting carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfur-related stretches (C-S, ~600–700 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In Vitro Screening :

  • Test against enzyme targets (e.g., kinases, receptors) using fluorescence polarization or calorimetry. Prioritize assays based on structural analogs (e.g., anticonvulsant or antineoplastic activities observed in related pyrimidinones) .
  • Use cell viability assays (MTT, ATP-luminescence) in disease-relevant cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking :

  • Perform homology modeling of target proteins (e.g., M1 muscarinic receptor) using tools like AutoDock Vina. Dock the compound into active sites, focusing on hydrogen bonding (e.g., pyrimidinone C=O with catalytic residues) and hydrophobic interactions (fluoro/methylphenyl groups) .
  • Validate predictions with mutagenesis studies or crystallographic data (e.g., PDB structures) .

Q. What strategies resolve contradictions in synthetic yield or purity across methodologies?

  • Case Study :

  • Contradiction : Dimethyl sulfate (Method A) vs. methyl iodide (Method B) for methylthio group installation. While both yield high conversions, dimethyl sulfate may produce sulfonic acid byproducts under acidic conditions.
  • Resolution : Monitor reaction pH and use scavengers (e.g., molecular sieves) to suppress side reactions. Compare purity via HPLC and adjust solvent polarity (e.g., EtOH vs. MeOH) to optimize crystallization .

Q. How can in vivo pharmacokinetic and toxicity profiles be evaluated?

  • Methodology :

  • Acute Toxicity : Administer graded doses (10–100 mg/kg) to CD-1 mice, monitoring mortality, organ histopathology, and behavioral changes over 14 days .
  • Pharmacokinetics : Use LC-MS/MS to quantify plasma concentrations post-IV/oral dosing. Calculate AUC, Cₘₐₓ, and half-life. Assess blood-brain barrier penetration if targeting CNS disorders .

Q. What crystallographic techniques confirm the compound’s 3D structure?

  • X-ray Crystallography :

  • Grow single crystals via vapor diffusion (e.g., DCM/hexane). Resolve the structure to <1.0 Å resolution. Analyze deviations in bond angles (e.g., S–CH₃ torsion angles) and packing interactions (e.g., π-stacking of fluorophenyl groups) .
  • Compare experimental data with DFT-optimized geometries to validate computational models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one

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